Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate is a complex organic compound that features an isoxazole ring, a sulfonamide group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can be employed to replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Valdecoxib: A COX-2 inhibitor with a similar isoxazole ring.
Leflunomide: An immunosuppressive drug that also contains an isoxazole moiety.
Isoxaben: A herbicide with an isoxazole structure.
Uniqueness
Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLOXBLDZYYGCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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